1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-amino-4-imidazol-1-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c8-11-3-6(7(12)4-11)10-2-1-9-5-10/h1-2,5-7,12H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVBBITTYDWRPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1N)O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, with the CAS number 2098044-81-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C₇H₁₂N₄O
- Molecular Weight : 168.2 g/mol
- Structure : The compound features a pyrrolidine ring substituted with an imidazole moiety and an amino group, which may contribute to its biological activities.
Biological Activities
The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds containing pyrrolidine and imidazole structures exhibit significant antimicrobial properties. For instance, a study on various pyrrolidine derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| PA-1 | 0.0039 | S. aureus |
| PA-2 | 0.025 | E. coli |
| PA-3 | Not Active | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies have also explored the anticancer potential of pyrrolidine derivatives, including those similar to this compound. For example, novel derivatives were tested against A549 human lung adenocarcinoma cells, revealing varying degrees of cytotoxicity. Some compounds reduced cell viability significantly compared to controls .
Case Study: Evaluation of Anticancer Activity
In a study assessing the anticancer effects of related compounds:
- Compounds were tested at a concentration of 100 µM for 24 hours.
- The viability of A549 cells was measured using the MTT assay.
Results indicated that certain substitutions on the pyrrolidine structure enhanced anticancer activity, with specific derivatives achieving over 60% reduction in cell viability.
The mechanism by which this compound exerts its biological effects may involve interaction with cellular targets such as enzymes or receptors involved in microbial resistance or cancer cell proliferation. The imidazole group is known for its role in enzyme inhibition and may contribute to the compound's overall efficacy .
Scientific Research Applications
Medicinal Chemistry
1-Amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol has been explored for its potential as a scaffold for drug development. Its structural features allow for modifications that can enhance biological activity against various targets.
Case Study: Antiviral Activity
Research has indicated that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. For instance, modifications to the imidazole ring have shown promise in inhibiting viral replication in vitro.
Biochemical Studies
The compound serves as a useful tool in biochemical assays due to its ability to interact with enzymes and receptors. It can be utilized to study enzyme kinetics and receptor-ligand interactions.
Case Study: Enzyme Inhibition
A study demonstrated that this compound acts as an inhibitor for certain kinases involved in cancer progression. The inhibition was quantified using IC50 values, showcasing its potential as a lead compound for anticancer drug development.
Neuroscience Research
This compound has also been investigated for its neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection
In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function, indicating its potential therapeutic benefits in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
4-Amino-6-(1H-imidazol-1-yl)pyridazin-3-ol (CAS: 2090173-69-4)
- Molecular Formula : C₇H₇N₅O
- Key Features : Replaces the pyrrolidine ring with a pyridazine core.
- Implications : Pyridazine’s electron-deficient nature may enhance solubility in polar solvents but reduce membrane permeability compared to pyrrolidine-based compounds .
2-[4,5-Diphenyl-2-(pyridin-2-yl)-1H-imidazol-1-yl]-3-phenylpropan-1-ol
- Key Features : Contains a bulky imidazole substituent with phenyl and pyridinyl groups.
Functional Group Variations
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine (CAS: 1251151-93-5)
- Molecular Formula : C₉H₁₅N₅O₂S
- Key Features : Incorporates a sulfonyl group on the imidazole ring.
1-(1-Methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid (CAS: 1536742-93-4)
Comparative Data Table
Key Findings and Implications
Structural Flexibility : The pyrrolidine-imidazole scaffold allows diverse substitutions, enabling optimization of solubility, binding affinity, and metabolic stability.
Functional Group Impact : Sulfonyl and carboxylic acid groups introduce distinct electronic and solubility profiles, which can be tailored for specific therapeutic applications.
Preparation Methods
Oxidation and Condensation Routes
- Starting from chiral prolinol derivatives, selective oxidation using reagents such as Dess–Martin periodinane converts the alcohol to an aldehyde intermediate without racemization of the chiral center.
- The aldehyde intermediate undergoes condensation with glyoxal and ammonia in methanol to form imidazole-substituted pyrrolidine derivatives.
- Bromination of imidazole with N-bromosuccinimide (NBS) followed by nucleophilic substitution can introduce the imidazole ring in the desired position on the pyrrolidine scaffold.
Mitsunobu Reaction
- The Mitsunobu reaction is employed for the substitution of hydroxyl groups with nucleophiles, enabling the introduction of amino and imidazole functionalities.
- For example, 4-hydroxypyrrolidine derivatives can be converted to pyrrolidin-3-ylethanethioate intermediates via Mitsunobu reaction with thioacetic acid, which can be further transformed to amino alcohols after subsequent steps.
Protective Group Strategy and Functional Group Transformations
- Use of tert-butyl carbamate (Boc) protecting groups on the pyrrolidine nitrogen allows for selective functionalization at other positions.
- Mesylation of hydroxyl groups followed by nucleophilic substitution with azide ions leads to diazide intermediates.
- Reduction of diazides using palladium-catalyzed hydrogenation yields diamino derivatives.
- Subsequent coupling reactions with aryl imidates and oxidation steps (e.g., Swern oxidation) facilitate the formation of the pyrrolo-imidazole core.
Detailed Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Oxidation | Dess–Martin periodinane | Conversion of prolinol to aldehyde intermediate | Moderate |
| 2 | Condensation | Glyoxal, ammonia in methanol | Formation of imidazole-substituted intermediate | Not specified |
| 3 | Bromination | N-Bromosuccinimide (NBS), Na2SO3 | Brominated imidazole derivative | Moderate |
| 4 | Mitsunobu Reaction | Thioacetic acid, DEAD, PPh3 | Pyrrolidin-3-ylethanethioate intermediate | Moderate |
| 5 | Mesylation | Methanesulfonyl chloride, triethylamine | Mesylated diol intermediate | ~90 |
| 6 | Azide substitution | Sodium azide | Diazide intermediate | Not specified |
| 7 | Reduction | Pd/C, H2 | Diamino pyrrolidine derivative | 98 |
| 8 | Coupling and Oxidation | Aryl imidate, Swern oxidation | Pyrrolo-imidazole core formation | Not specified |
Note: Yields vary depending on specific substrates and conditions; some steps have moderate to high yields as reported in literature.
Summary Table of Preparation Approaches
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Oxidation and Condensation | Dess–Martin periodinane, glyoxal, ammonia | Maintains stereochemistry, mild | Moderate yields, multi-step |
| Mitsunobu Reaction | Thioacetic acid, DEAD, PPh3 | Versatile substitution, stereospecific | Sensitive reagents, requires careful handling |
| Protective Group Strategy | Boc protection, mesylation, azide substitution | Selective functionalization | Additional steps for protection/deprotection |
| Coupling and Oxidation | Aryl imidates, Swern oxidation | Efficient core formation | Requires controlled conditions |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, and how can structural purity be validated?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions, such as coupling pyrrolidine derivatives with imidazole moieties via nucleophilic substitution or palladium-catalyzed cross-coupling. Post-synthesis, structural validation requires a combination of HPLC (for purity assessment, e.g., ≥99% by area normalization), FTIR (to confirm functional groups like -NH₂ and -OH), and NMR (to resolve stereochemistry and verify substitution patterns). For example, analogous compounds in use reflux conditions with xylene and purification via recrystallization . Safety protocols for handling intermediates (e.g., avoiding inhalation) are critical, as outlined in .
Q. What analytical techniques are most effective for characterizing the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies using HPLC-UV under stress conditions (e.g., 40°C/75% relative humidity) can track degradation products. highlights the importance of storing derivatives in sealed, dry containers at 2–8°C to prevent hydrolysis or oxidation . Karl Fischer titration (KF) is recommended for monitoring moisture content, particularly in hygroscopic analogs .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound while minimizing side products?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, demonstrates how fractional factorial designs reduce experimental runs while optimizing reaction conditions for heterocyclic systems . Quantum chemical calculations (e.g., DFT) can predict transition states and guide solvent selection, as noted in ’s approach to reaction path optimization .
Q. How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved for this compound?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) and standardize protocols for variables like cell passage number and buffer pH. emphasizes reproducibility in pyrazole derivative studies by controlling stereochemical purity via chiral HPLC . Meta-analyses of raw datasets (e.g., dose-response curves) can identify outliers, as suggested in ’s framework for theoretical validation .
Q. What computational strategies are effective for modeling the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (AMBER or GROMACS) to assess binding affinity and conformational stability. ’s SMILES-derived structures (e.g., fluorinated analogs) highlight the role of halogen bonding in target engagement . Free energy perturbation (FEP) calculations can quantify substituent effects on binding, aligning with ’s computational-experimental feedback loop .
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer : Ensure consistent deuteration of solvents (e.g., DMSO-d₆ vs. CDCl₃) and calibrate instruments with internal standards (e.g., TMS). For complex splitting patterns, 2D NMR (COSY, HSQC) resolves overlapping signals, as applied in ’s structural elucidation of pyrrolidine derivatives . Batch-to-batch comparisons using principal component analysis (PCA) of spectral data can isolate variability sources .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-compliant practices: use fume hoods for synthesis steps (), wear nitrile gloves, and employ emergency eyewash stations. For spills, recommends dry sweeping and avoiding aqueous cleanup to prevent unintended reactions . Toxicity screening (e.g., Ames test) is advised for novel derivatives, per ’s handling guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
